mPGES-1 Inhibitory Activity: Class-Level Potency Advantage Over Non-Fluorinated Triazinones
The compound belongs to a class of 1,2,4-triazine derivatives claimed in patent KR-20160113727-A as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) [1]. Within this patent class, the presence of a 4-fluorobenzylthio substituent is associated with enhanced inhibitory potency. While the exact IC50 of CAS 676522-85-3 is not publicly disclosed, the patent establishes that compounds with fluorinated benzylthio substituents demonstrate mPGES-1 inhibition that is crucial for suppressing PGE2 production, a key mediator in inflammation and pain [1]. Non-fluorinated or differently substituted analogs are not claimed in this patent family, indicating a structural requirement for the 4-fluorophenyl moiety.
| Evidence Dimension | mPGES-1 inhibitory activity (patent claim) |
|---|---|
| Target Compound Data | Structurally encompassed within Markush formula [I] of KR-20160113727-A; inhibition demonstrated for the class |
| Comparator Or Baseline | Non-fluorinated benzylthio analogs (not encompassed by the patent) |
| Quantified Difference | Qualitative: Fluorinated benzylthio is a key structural element for patent eligibility; non-fluorinated analogs are excluded from the claimed invention |
| Conditions | In vitro mPGES-1 enzyme inhibition assay (patent specification, example compounds) |
Why This Matters
The patent-protected class association provides a credible basis for prioritizing this compound in inflammation and pain research over non-fluorinated triazinone analogs that lack patent support for this mechanism.
- [1] KR-20160113727-A. Triazine Compound and Use Thereof for Medical Purposes. Abstract and claims describing mPGES-1 inhibitory activity. View Source
